Derquantel is a novel anthelmintic drug belonging to the spiroindole class. [, , , ] It is the first of its class to achieve commercial success for its effectiveness against various nematode species, including strains resistant to major anthelmintic classes. [] Derquantel is primarily utilized in scientific research to investigate its efficacy against parasitic nematodes in livestock and its potential for human applications.
Derquantel is synthesized through a semi-synthetic process involving the chemical reduction of paraherquamide. [, ] Paraherquamide is a natural product isolated from the fermentation extracts of the fungus Penicillium simplicissimum. [] The reduction of paraherquamide specifically targets a ketone group, resulting in the formation of Derquantel.
Derquantel functions as a nicotinic cholinergic antagonist, specifically targeting the nicotinic acetylcholine receptors (nAChRs) found in nematode parasites. [, , , , , ] By binding to these receptors, Derquantel disrupts neuromuscular transmission in the parasites, ultimately leading to paralysis and death. Research has identified four different muscle nAChRs in the nematode Brugia malayi: M, L, P, and N. [] Derquantel exhibits varying degrees of antagonism towards these receptors, indicating a degree of selectivity in its action. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: